N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea
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Overview
Description
N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a dimethylamino group and a glucopyranosyl moiety protected by acetyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea typically involves multiple steps. The starting materials include (1R,2R)-2-(Dimethylamino)cyclohexylamine and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl isothiocyanate. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the thiourea linkage. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild conditions to prevent decomposition of the sensitive acetyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl groups can be selectively removed under reductive conditions to yield the free glucopyranosyl derivative.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reductive agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Free glucopyranosyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a glycosylation inhibitor, affecting various biological processes.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of glycoprotein functions.
Industry: Utilized in the development of novel materials and as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea involves its interaction with specific molecular targets. The compound can inhibit glycosylation processes by binding to enzymes involved in the addition of sugar moieties to proteins and lipids. This inhibition can affect various cellular pathways, leading to altered cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N’-(β-D-glucopyranosyl)thiourea: Lacks the acetyl protection groups, making it more reactive.
N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)thiourea: Similar structure but with a galactopyranosyl moiety instead of glucopyranosyl.
Uniqueness
The unique combination of the dimethylamino group, cyclohexyl ring, and acetyl-protected glucopyranosyl moiety in N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea imparts specific chemical properties and reactivity that are not observed in its analogs. This makes it particularly valuable in applications requiring selective glycosylation inhibition and chiral catalysis.
Properties
Molecular Formula |
C23H37N3O9S |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-[[(1R,2R)-2-(dimethylamino)cyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H37N3O9S/c1-12(27)31-11-18-19(32-13(2)28)20(33-14(3)29)21(34-15(4)30)22(35-18)25-23(36)24-16-9-7-8-10-17(16)26(5)6/h16-22H,7-11H2,1-6H3,(H2,24,25,36)/t16-,17-,18?,19?,20?,21?,22?/m1/s1 |
InChI Key |
ZMEBAEJTAVXJBS-XHIGIEDGSA-N |
Isomeric SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)N[C@@H]2CCCC[C@H]2N(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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